(8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a morpholine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrimidinone core and the introduction of the trifluoromethyl and morpholine groups. Common reagents used in these reactions include trifluoromethylating agents and morpholine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized to minimize costs and maximize efficiency, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
The compound (8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound (8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinone derivatives and molecules with trifluoromethyl and morpholine groups. Examples include:
Pyrimidinone derivatives: Compounds with similar core structures but different substituents.
Trifluoromethyl compounds: Molecules containing the trifluoromethyl group, which imparts unique chemical properties.
Morpholine derivatives: Compounds with the morpholine ring, which is commonly found in pharmaceuticals.
Uniqueness
The uniqueness of (8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and its potential for diverse applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholine ring contributes to its biological activity.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H19F3N4O2 |
---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
(8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H19F3N4O2/c1-8-7-22-5-4-19(8)10-6-11(21)20-3-2-9(13(14,15)16)17-12(20)18-10/h8-10H,2-7H2,1H3,(H,17,18)/t8-,9+,10?/m1/s1 |
InChI Key |
HFBQYJHRQPEQSG-ZDGBYWQASA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2CC(=O)N3CC[C@H](NC3=N2)C(F)(F)F |
Canonical SMILES |
CC1COCCN1C2CC(=O)N3CCC(NC3=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.